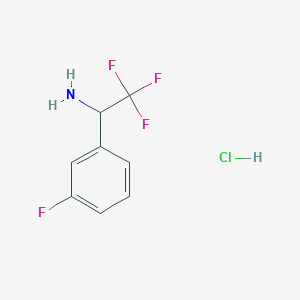

2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride

Descripción general

Descripción

2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride is a useful research compound. Its molecular formula is C8H8ClF4N and its molecular weight is 229.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Análisis Bioquímico

Biochemical Properties

2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of arachidonylethanolamide analogs, which show affinity for CB1 and CB2 cannabinoid receptors . The nature of these interactions often involves binding to specific sites on the enzymes or receptors, influencing their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with cannabinoid receptors, which play a crucial role in cell signaling and gene expression . This interaction can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to bind to cannabinoid receptors suggests a mechanism involving modulation of receptor activity, leading to changes in downstream signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, the compound’s interaction with cannabinoid receptors at different concentrations can result in varying physiological responses . Threshold effects and potential toxicity at high doses are important considerations in its application.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its role in the synthesis of arachidonylethanolamide analogs indicates its participation in metabolic processes related to cannabinoid receptor activity . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is essential for its role in modulating cellular processes and biochemical reactions.

Actividad Biológica

2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride is a fluorinated organic compound with the molecular formula C₈H₈ClF₄N and a molecular weight of 229.6 g/mol. Its unique trifluoroethylamine structure contributes to its significant biological activity, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, highlighting its potential applications and underlying mechanisms.

The compound features multiple fluorine atoms which enhance its lipophilicity and metabolic stability. These properties are critical for drug efficacy as they influence the compound's interaction with biological targets such as enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClF₄N |

| Molecular Weight | 229.6 g/mol |

| Structure | Trifluoroethylamine |

| Lipophilicity | High |

The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoromethyl and fluoro-phenyl groups enhance binding affinity and selectivity, potentially leading to inhibition or activation of enzymes or modulation of receptor activity. This makes it a valuable candidate in drug discovery efforts.

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activities, including:

- Antimicrobial Properties : Similar fluorinated compounds have shown effectiveness against various bacterial strains.

- Anticancer Activity : Research suggests potential efficacy in inhibiting cancer cell proliferation.

- Antimalarial Potential : Compounds with structural similarities have been identified as potent inhibitors against malaria parasites, particularly Plasmodium falciparum and Plasmodium vivax .

Case Studies

- Antimalarial Efficacy : In a study focusing on DHODH inhibitors, compounds structurally similar to this compound demonstrated significant activity against both blood and liver stages of malaria parasites. The findings support further exploration into its potential as a therapeutic agent for malaria prophylaxis .

- Anticancer Research : A series of compounds with similar trifluoromethyl groups were evaluated for their ability to inhibit cancer cell lines. Results indicated a promising trend in reducing cell viability in vitro, warranting further investigation into their mechanisms and potential therapeutic applications.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that can be optimized for yield and purity. The reactions primarily include nucleophilic substitutions due to the presence of the amino group and the electron-withdrawing nature of the fluorine atoms.

Synthetic Pathway Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic Substitution | Fluorinated aniline | Up to 90% |

| 2 | Electrophilic Aromatic Substitution | Trifluoroacetyl chloride | Up to 85% |

Future Directions

Research on this compound is ongoing, focusing on its pharmacodynamics through techniques such as molecular docking and high-throughput screening. These studies aim to elucidate its interactions with biological macromolecules and optimize its properties for therapeutic use .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

This compound serves as an essential building block in the synthesis of pharmaceuticals aimed at treating neurological disorders and other medical conditions. Its fluorinated structure enhances binding affinity to biological targets, which is crucial for drug efficacy.

Potential Mechanisms of Action:

- Enzyme Modulation: The compound can influence enzyme activity, affecting metabolic pathways.

- Receptor Interaction: It may interact with neurotransmitter receptors, impacting neuronal signaling and potentially leading to therapeutic effects in pain management and other conditions .

Analytical Chemistry

Reagent in Chemical Analysis:

2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride is utilized in analytical methods to detect and quantify various compounds. Its unique properties improve the accuracy of chemical analyses in laboratory settings .

Material Science

Development of Advanced Materials:

The compound is explored for its potential in creating materials with enhanced thermal stability and chemical resistance. This application is particularly relevant in industries requiring durable materials that can withstand harsh conditions .

Biochemical Research

Studying Biological Mechanisms:

In biochemical research, this compound aids in studying receptor interactions and enzyme activities, providing insights into biological mechanisms essential for drug discovery . It has been specifically noted for its role in synthesizing analogs that show affinity for cannabinoid receptors (CB1 and CB2), which are critical in various physiological processes.

Agricultural Chemistry

Agrochemical Development:

Research is ongoing into the use of this compound in developing agrochemicals that offer effective pest control solutions while minimizing environmental impact. Its unique chemical properties may contribute to more sustainable agricultural practices .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders; enhances binding affinity. |

| Analytical Chemistry | Used as a reagent to improve accuracy in chemical analysis. |

| Material Science | Potential for creating advanced materials with improved thermal stability and resistance. |

| Biochemical Research | Aids in studying enzyme interactions and receptor activities; important for drug discovery. |

| Agricultural Chemistry | Investigated for developing effective agrochemicals with reduced environmental impact. |

Case Studies and Research Findings

Research has shown that this compound exhibits significant biological activity due to its unique structural features. For instance:

- Medicinal Chemistry Studies: Various derivatives have been synthesized to evaluate their pharmacological properties, particularly their potential as dopamine receptor modulators.

- Biochemical Interactions: Studies indicate that the compound interacts effectively with cannabinoid receptors, influencing cellular signaling pathways critical for various physiological functions .

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWPGRAQALZJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.